Cas no 126609-62-9 (Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro- (9CI))

Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro- (9CI) structure
126609-62-9 structure
Product Name:Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro- (9CI)
Numero CAS:126609-62-9
MF:C11H18FN2O13P3
MW:498.185909748077
CID:160020
PubChem ID:451517
Update Time:2025-04-19

Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro- (9CI)
    • [[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • [[(2R,3S,5R)-5-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-3-fluoro-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
    • Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro-
    • 1-[2,3-Dideoxy-3-fluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-5-ethyl-4-hydroxypyrimidin-2(1H)-one
    • 126609-62-9
    • 1-(3'-Fluoro-5'-TP-2',3'-dideoxy-B-D-erythro-pentofuranosyl)-5-ethyluracil
    • FLEU-TP
    • DTXSID60925629
    • Inchi: 1S/C11H18FN2O13P3/c1-2-6-4-14(11(16)13-10(6)15)9-3-7(12)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1
    • Chiave InChI: UCXCMWNOKXUCOL-DJLDLDEBSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H](C[C@H](N2C(NC(C(CC)=C2)=O)=O)O1)F

Proprietà calcolate

  • Massa esatta: 498.00064
  • Massa monoisotopica: 498.00057779g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 9
  • Complessità: 874
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.1
  • Superficie polare topologica: 219Ų

Proprietà sperimentali

  • PSA: 218.46
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd